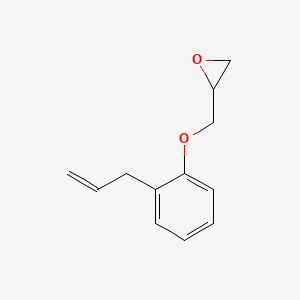

((o-Allylphenoxy)methyl)oxirane

Beschreibung

Significance of Oxirane-Containing Monomers in Polymer Chemistry

Oxirane-containing monomers, commonly known as epoxides, are a cornerstone of polymer chemistry due to the high reactivity of the three-membered ether ring. hmdb.cauq.edu.au This reactivity is a direct consequence of the substantial ring strain, which is approximately 116 kJ mol⁻¹ for oxiranes, making them susceptible to ring-opening reactions with a wide variety of nucleophiles. mdpi.comresearchgate.net This ring-opening polymerization (ROP) is a critical process for the synthesis of polyethers and other functional polymers. researchgate.netchemicalbook.com

The versatility of oxirane monomers lies in their ability to be initiated by cationic, anionic, or coordination catalysts, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. researchgate.netepa.gov The resulting polymers often exhibit valuable properties such as strong adhesion, chemical resistance, and thermal stability, making them suitable for applications in coatings, adhesives, and advanced composite materials. elsevierpure.com Furthermore, the epoxide group can be readily introduced into various molecular structures, enabling the design of monomers with specific functionalities for targeted applications. chemicalbook.com

The Allylphenoxy Moiety in Organic Synthesis and Polymer Design

The allylphenoxy group is another key functional component that contributes to the significance of ((o-Allylphenoxy)methyl)oxirane in chemical synthesis. Allyl monomers, characterized by the H₂C=CH-CH₂R structure, are important building blocks in polymer science. While their homopolymerization can be slow and often results in low molecular weight oligomers, they readily undergo copolymerization with other monomers to yield materials with enhanced properties. researchgate.net The presence of the allyl group provides a site for various chemical modifications, including crosslinking and post-polymerization functionalization, which are crucial for tailoring the final properties of the polymer. nih.gov

In the context of organic synthesis, the allyl group can participate in a wide range of reactions, such as thiol-ene "click" chemistry, which offers an efficient and selective method for modification. nih.gov The phenolic component of the allylphenoxy moiety also influences the electronic properties and reactivity of the molecule and can contribute to the thermal stability of the resulting polymers. The ortho-positioning of the allyl group relative to the phenoxy ether linkage in this compound creates a specific steric and electronic environment that can influence its polymerization behavior and the architecture of the resulting polymers. Copolymers derived from allylphenols have shown utility as epoxy resin modifiers, ion exchange resins, and laminates. guidechem.com

Structural Characteristics of this compound Relevant to its Reactivity

The distinct reactivity of this compound is intrinsically linked to its specific structural features. The molecule possesses a chiral center at the carbon atom of the oxirane ring that is attached to the phenoxymethyl (B101242) group, leading to the existence of (R) and (S) enantiomers. This stereochemistry can play a significant role in stereoselective polymerization processes.

The primary sites of reactivity are the strained oxirane ring and the carbon-carbon double bond of the allyl group. The oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions that form the basis of its polymerization. The bulky o-allylphenoxy group can exert steric hindrance, which may influence the regioselectivity of the ring-opening reaction. Simultaneously, the allyl group's double bond can participate in radical or other addition reactions, offering a secondary pathway for polymerization or modification. nih.gov

The juxtaposition of these two reactive functionalities within a single molecule makes this compound a valuable monomer for creating complex polymer architectures, such as branched or cross-linked polymers, through a combination of ring-opening and vinyl polymerization mechanisms.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | guidechem.com |

| Molecular Weight | 190.24 g/mol | |

| Appearance | - | - |

| Boiling Point | 278.8 °C at 760 mmHg | nih.gov |

| Density | 1.067 g/cm³ | nih.gov |

| Flash Point | 108.2 °C | nih.gov |

| XLogP3 | 3 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 5 | guidechem.comnih.gov |

| Topological Polar Surface Area | 21.8 Ų | guidechem.com |

| Heavy Atom Count | 14 | guidechem.com |

| Complexity | 191 | guidechem.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals | Source |

| ¹H NMR (CDCl₃) | Signals corresponding to the allyl group (protons on the double bond and adjacent methylene), aromatic protons, and the protons of the oxirane ring and the methyl ether linkage can be observed. | hmdb.caresearchgate.netchemicalbook.com |

| ¹³C NMR | Resonances for the carbons of the allyl group, the aromatic ring, the oxirane ring, and the ether linkage would be present. | researchgate.net |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C stretching (allyl group), C-O-C stretching (ether and oxirane), and aromatic C-H and C=C stretching are expected. | - |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 190, with fragmentation patterns corresponding to the loss of the allyl group or cleavage of the ether linkage. | - |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2-prop-2-enylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-5-10-6-3-4-7-12(10)14-9-11-8-13-11/h2-4,6-7,11H,1,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENMLDGAMXHYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4638-04-4 | |

| Record name | 2-[[2-(2-Propen-1-yl)phenoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4638-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((o-Allylphenoxy)methyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004638044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC130121 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(o-allylphenoxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for O Allylphenoxy Methyl Oxirane

Established Synthetic Routes

Traditional methods for synthesizing ((o-Allylphenoxy)methyl)oxirane and related aryl glycidyl (B131873) ethers are well-documented and widely employed on both laboratory and industrial scales. These routes are valued for their reliability and accessibility.

Epoxidation of Allyl Ether Precursors

This approach involves the initial synthesis of o-allylphenyl allyl ether, which is then subjected to an epoxidation reaction that selectively converts the terminal alkene of one allyl group into an oxirane ring. The epoxidation is typically achieved using oxidizing agents. A common and reliable laboratory-scale method utilizes peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (B109758) at controlled low temperatures (0–5 °C) to ensure high selectivity and minimize side reactions. Alternative oxidative methods can also be employed, often requiring careful control of pH and temperature to achieve good yields.

Nucleophilic Substitution Reactions Involving Oxirane Derivatives

In the context of synthesis, this pathway typically involves the reaction of a nucleophile with a molecule that already contains an oxirane ring. The strained three-membered ring of the oxirane is highly susceptible to nucleophilic attack, which leads to ring-opening. For the synthesis of the target compound, this would involve 2-allylphenoxide acting as the nucleophile, attacking an electrophilic molecule containing the oxirane, such as epichlorohydrin (B41342). This reaction forms the fundamental ether bond of the final product.

Synthesis from 2-Allylphenol (B1664045) and Epichlorohydrin

A prevalent and robust industrial method for preparing aryl glycidyl ethers is the reaction of a phenol (B47542) with epichlorohydrin under alkaline conditions. google.com In this specific synthesis, 2-allylphenol is reacted with epichlorohydrin, often in the presence of a base like sodium hydroxide (B78521). The process occurs in two main steps:

Etherification: The base deprotonates the hydroxyl group of 2-allylphenol to form the more nucleophilic 2-allylphenoxide ion.

Cyclization: The phenoxide ion then attacks the terminal carbon of epichlorohydrin in a nucleophilic substitution reaction, displacing the chloride. This is followed by an intramolecular cyclization, where the newly formed alkoxide attacks the carbon bearing the chlorine, forming the oxirane ring and eliminating a chloride ion to yield this compound.

This reaction is a cornerstone in the production of epoxy resins and provides a direct route to the target molecule. google.com

Advanced Synthetic Approaches and Yield Optimization

Research into the synthesis of this compound has led to the development of advanced methods focused on improving yield, scalability, and environmental footprint. These approaches often rely on sophisticated catalytic systems.

A highly efficient method involves the catalytic epoxidation using a ruthenium(VI) bis-imido porphyrin catalyst, which can achieve yields exceeding 99%. Another significant advancement is the use of transition metal complex catalysts with organic hydroperoxides as the oxidant, which can result in epoxidation yields greater than 90%. google.com For industrial-scale production, a greener alternative employs a TS-1 (titanium silicate) catalyst with hydrogen peroxide in continuous flow reactors, offering high efficiency (>80% yield), enhanced safety, and scalability.

| Method | Catalyst/Reagent | Oxidant | Typical Conditions | Reported Yield | Key Advantages |

|---|---|---|---|---|---|

| Peracid Epoxidation | m-CPBA | m-CPBA | Dichloromethane, 0–5 °C | Good | Reliable laboratory method. |

| Catalytic Epoxidation | Ruthenium(VI) bis-imido porphyrin | - | TBACl co-catalyst | >99% | Extremely high yield. |

| Transition Metal Catalysis | Transition Metal Complex | Organic Hydroperoxide | - | >70-90% | High yield and selectivity. google.com |

| Industrial Flow Chemistry | TS-1 Catalyst | H₂O₂ | Continuous flow reactor | >80% | Scalable, efficient, and environmentally friendly. |

| Classical Synthesis | Epichlorohydrin/Base | - | Alkaline conditions | Good | Established industrial process. google.com |

Stereochemical Control in Synthesis

The oxirane ring in this compound contains a stereocenter, meaning the compound can exist as two enantiomers (R and S). Achieving stereochemical control to produce a single enantiomer is crucial for applications in pharmaceuticals and other specialized fields.

Two primary strategies are employed for stereoselective synthesis:

Asymmetric Epoxidation: This involves the direct epoxidation of the allyl double bond on the precursor ether using a chiral catalyst or an enzyme. Biocatalytic methods, using specific bacterial strains, have been shown to produce optically pure epoxides from similar substrates like phenyl allyl ether, yielding high enantiomeric excess. nih.gov

Synthesis from Chiral Precursors: An alternative and powerful method starts with a readily available chiral molecule. For instance, procedures exist for converting optically active amino acids into chiral β-amino alcohols, which can then be transformed into chiral oxazolidinones. orgsyn.org A related strategy involves the synthesis of chiral epoxides via the intramolecular SN2 cyclization of a chiral halohydrin. orgsyn.orgmdpi.com This approach effectively transfers the stereochemistry of the starting material to the final epoxide product, often with very high fidelity and minimal racemization. orgsyn.orgorgsyn.org

Reactivity and Reaction Mechanisms of O Allylphenoxy Methyl Oxirane

Epoxide Ring-Opening Reactions

The epoxide ring of ((o-Allylphenoxy)methyl)oxirane is highly reactive towards nucleophiles, leading to the formation of a diverse array of functionalized products. These reactions are fundamental to the synthetic utility of this compound. The mechanism of these ring-opening reactions is highly dependent on the reaction conditions, specifically the nature of the nucleophile and the presence or absence of an acid catalyst. d-nb.infoyoutube.com

Nucleophilic Attack Pathways (SN1 vs. SN2)

The ring-opening of epoxides like this compound can proceed through two primary nucleophilic substitution pathways: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). pressbooks.pub The predominant pathway is influenced by the reaction conditions and the substitution pattern of the epoxide. d-nb.infoopenstax.org

SN2 Pathway : Under neutral or basic conditions, the ring-opening of this compound typically follows an SN2 mechanism. masterorganicchemistry.compolymerinnovationblog.com In this concerted, one-step process, a strong nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, simultaneously causing the carbon-oxygen bond to break. pressbooks.pubkhanacademy.org The attack occurs at the less sterically hindered carbon atom. masterorganicchemistry.comkhanacademy.org This pathway is characterized by an inversion of stereochemistry at the site of attack. masterorganicchemistry.com

SN1 Pathway : In the presence of an acid catalyst, the reaction mechanism can shift towards an SN1-like pathway. openstax.orgucalgary.ca The reaction is initiated by the protonation of the epoxide oxygen, which makes it a better leaving group. ucalgary.calibretexts.org This is followed by the breaking of a C-O bond to form a carbocation-like transition state. d-nb.infoucalgary.ca The nucleophile then attacks the more substituted carbon, as this position can better stabilize the partial positive charge. ucalgary.capressbooks.pubchemistrysteps.com While it has SN1 characteristics, the reaction often proceeds with inversion of stereochemistry, suggesting it's not a purely dissociative mechanism. openstax.orgucalgary.ca

The choice between these pathways is a critical factor in determining the regioselectivity of the ring-opening reaction.

| Reaction Pathway | Conditions | Nucleophile | Site of Attack | Intermediate |

| SN2 | Basic or Neutral | Strong | Less substituted carbon | None (concerted) |

| SN1-like | Acidic | Weak | More substituted carbon | Carbocation-like transition state |

Reactions with Amine Nucleophiles: Formation of Aminoalcohols

The reaction of this compound with amines is a synthetically important transformation that leads to the formation of β-aminoalcohols. scielo.org.mx These products are valuable intermediates in the synthesis of various organic compounds, including biologically active molecules. scielo.org.mx The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the epoxide ring. polymerinnovationblog.com

The regioselectivity of the reaction between this compound and amines is dictated by the reaction conditions.

Under basic or neutral conditions , the reaction proceeds via an SN2 mechanism. masterorganicchemistry.com The amine nucleophile will preferentially attack the less sterically hindered terminal carbon of the oxirane ring. scielo.org.mx

Under acidic conditions , the reaction can favor attack at the more substituted carbon due to the stabilization of the partial positive charge in the transition state. scielo.org.mx

The stereochemistry of the reaction typically results in an anti addition, with the amine and the newly formed hydroxyl group on opposite sides of the carbon chain, a consequence of the backside attack characteristic of SN2 reactions. youtube.com

The stoichiometry of the reactants, specifically the ratio of amine to epoxide, can significantly influence the distribution of products. researchgate.net When a primary amine is reacted with an epoxide, the initial product is a secondary aminoalcohol. If an excess of the epoxide is used, this secondary amine can react further with another epoxide molecule to form a tertiary aminoalcohol. google.com Experimental studies have shown that the interaction of certain amines with epoxides can form a mixture of products corresponding to both 1:1 and 1:2 reagent ratios of amine to epoxide. researchgate.net However, in some cases, steric hindrance can prevent the formation of the 1:2 adduct, leading exclusively to the 1:1 product. researchgate.net

Computational studies have provided valuable insights into the reaction mechanism between amines and epoxides. researchgate.net These studies often focus on calculating the activation energies (ΔE≠) for different possible reaction pathways. For reactions with a 1:1 reagent ratio, the calculated activation barriers can range from approximately 66 to 92 kJ/mol when considering the solvent effect. researchgate.net For reactions leading to a 1:2 adduct, the activation barriers are often similar, though they can be higher in cases of significant steric hindrance. researchgate.net For instance, one study found that the activation energy for the 1:2 product was 11.6–27.7 kJ/mol higher than for the 1:1 product due to steric constraints. researchgate.net The presence of solvent molecules, such as alcohols, can also play a crucial role by facilitating proton transfer through a relay mechanism, thereby lowering the activation barrier. researchgate.net

| Reagent Ratio (Amine:Epoxide) | Typical Product | Factors Favoring Formation |

| 1:1 | Secondary Aminoalcohol | Equimolar or excess amine, significant steric hindrance in the 1:2 adduct |

| 1:2 | Tertiary Aminoalcohol | Excess epoxide, lower steric hindrance |

Reactions with Carbon Nucleophiles

This compound can also react with carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds. masterorganicchemistry.comyoutube.com These reactions are significant as they allow for the formation of new carbon-carbon bonds. youtube.com The reaction typically proceeds under conditions that favor an SN2 mechanism, with the carbon nucleophile attacking the less substituted carbon of the epoxide ring. masterorganicchemistry.commasterorganicchemistry.com This results in the formation of an alcohol with an extended carbon chain. The initial product is an alkoxide, which is then protonated in a subsequent workup step to yield the final alcohol product. masterorganicchemistry.com

Acid-Catalyzed Ring Opening

The three-membered ring of an epoxide is characterized by significant ring strain, making it susceptible to ring-opening reactions. wikipedia.org Under acidic conditions, the epoxide oxygen is first protonated, which enhances the electrophilicity of the ring carbons and makes the hydroxyl group a better leaving group. libretexts.orgchemistrysteps.comyoutube.com A weak nucleophile then attacks one of the carbon atoms of the protonated epoxide. libretexts.org

The regioselectivity of this nucleophilic attack is governed by a balance of steric and electronic factors. chemistrysteps.comoregonstate.edu For unsymmetrical epoxides, the attack generally occurs at the carbon atom that can best stabilize a positive charge. libretexts.orgchemistrysteps.comopenstax.org In the case of this compound, the two carbons of the oxirane ring are a primary and a secondary carbon. In such instances, where a tertiary carbon is not present, nucleophilic attack typically occurs at the less sterically hindered carbon atom, which is the primary carbon in this molecule. chemistrysteps.comjsynthchem.com However, the mechanism is considered a hybrid between an SN1 and SN2 pathway, where the transition state has significant carbocationic character. jsynthchem.com The reaction proceeds with a backside attack, leading to an inversion of stereochemistry if the carbon is chiral. libretexts.org

The general mechanism for the acid-catalyzed hydrolysis of an epoxide to form a 1,2-diol is shown below:

Step 1: Protonation of the epoxide. The epoxide oxygen is protonated by an acid, forming a protonated epoxide. chemistrysteps.com

Step 2: Nucleophilic attack. A water molecule acts as a nucleophile and attacks one of the carbons of the epoxide ring. chemistrysteps.com

Step 3: Deprotonation. The resulting oxonium ion is deprotonated by a water molecule to yield the final 1,2-diol product. oregonstate.edu

Base-Catalyzed Ring Opening

In the presence of a strong nucleophile under basic or neutral conditions, the epoxide ring of this compound can also be opened. openstax.orgkhanacademy.org Unlike the acid-catalyzed mechanism, the epoxide oxygen is not protonated first. Instead, the potent nucleophile directly attacks one of the ring carbons. semanticscholar.org

The reaction follows a classic SN2 mechanism. jsynthchem.comsemanticscholar.org Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom of the epoxide ring. openstax.orgjsynthchem.comsemanticscholar.org This results in a regioselectivity that is often opposite to that observed under acidic conditions for more substituted epoxides. chemistrysteps.com For this compound, the attack occurs at the primary carbon. The reaction leads to the formation of an alkoxide intermediate, which is subsequently protonated by a solvent molecule (like water or alcohol) in a workup step to give the final alcohol product. semanticscholar.org This ring-opening reaction is fundamental to the use of this compound in the synthesis of various compounds, including β-adrenergic blockers and epoxy resins. researchgate.net

The general mechanism for the base-catalyzed ring-opening of an epoxide with a nucleophile (Nu⁻) is as follows:

Step 1: Nucleophilic attack. The strong nucleophile attacks the less sterically hindered carbon of the epoxide, causing the ring to open.

Step 2: Protonation. The resulting alkoxide is protonated by a protic solvent to yield the final product.

Reactions Involving the Allyl Group

The allyl group (–CH₂CH=CH₂) attached to the phenoxy ring provides a second reactive site within the this compound molecule. This allows for a variety of chemical modifications independent of the epoxide ring.

Oxidation Reactions of the Allyl Moiety

The double bond of the allyl group is susceptible to oxidation. researchgate.net Common oxidizing agents like peroxy acids (e.g., m-CPBA) can be used to epoxidize the allyl double bond, potentially forming a diepoxide. Other oxidizing agents such as osmium tetroxide or hydrogen peroxide can be employed to form the corresponding diols. researchgate.net The choice of oxidant and reaction conditions allows for selective transformation of the allyl group while preserving the initial oxirane ring.

Isomerization of Allyl to Propenylphenoxy Groups

The allyl group in allyl phenyl ethers can undergo isomerization to the thermodynamically more stable propenyl group (–CH=CHCH₃). This reaction involves the migration of the double bond. This isomerization can be achieved using various catalysts under different conditions.

Catalytic Isomerization Methods:

| Catalyst Type | Example Catalyst | Conditions | Outcome |

|---|---|---|---|

| Palladium-based | PdCl₂(PhCN)₂ | Boiling benzene | Quantitative yield of phenyl prop-1-enyl ethers, predominantly the cis-isomer. researchgate.net |

| Ruthenium-based | RuCl₂(PPh₃)₃, RuCl₃(AsPh₃)₂·CH₃OH | Solvent-free | Selective isomerization. researchgate.netresearchgate.net |

| Rhodium-based | [Rh(dppe)(THF)₂]⁺ClO₄⁻, (Ph₃P)₃RhCl | Not specified | Isomerization of allylic alkoxides. wikipedia.org |

| Base-catalyzed | Potassium tert-butoxide (KOtBu) | DMSO | Isomerization to the more labile enol ether. jsynthchem.comyoutube.com |

The mechanism for transition metal-catalyzed isomerization often involves the formation of an intermediate π-allyl metal hydride complex. researchgate.net For base-catalyzed reactions, a proton is abstracted from the allylic carbon, followed by reprotonation at the terminal carbon of the former double bond. jsynthchem.com

Hydrosilylation Reactions of the Alkene Group

Hydrosilylation is a reaction where a silicon-hydride bond adds across a carbon-carbon double bond. This reaction can be applied to the allyl group of this compound to introduce organosilicon functionalities. The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. However, catalysts based on other metals like cobalt, rhodium, and palladium have also been developed. oregonstate.edukhanacademy.org

The hydrosilylation of the structurally similar allyl glycidyl (B131873) ether has been studied and demonstrates that the reaction can proceed selectively at the allyl double bond, leaving the epoxide ring intact. khanacademy.org The reaction typically yields a mixture of α- and β-adducts, corresponding to anti-Markovnikov and Markovnikov addition, respectively. The selectivity can be influenced by the choice of catalyst and reaction conditions. For instance, cobalt pincer catalysts have been used for the anti-Markovnikov hydrosilylation of allyl glycidyl ether. khanacademy.org

Comparative Reactivity of this compound with Analogous Epoxides

The reactivity of this compound is influenced by the electronic and steric effects of its substituents, which can be understood by comparing it with analogous epoxide structures.

Steric Effects: The placement of the allyl group at the ortho position on the phenoxy ring introduces significant steric hindrance around the epoxide moiety. When compared to its para-substituted isomer, ((p-allylphenoxy)methyl)oxirane, the ortho-allyl group can impede the approach of a nucleophile to the epoxide ring. researchgate.net Kinetic studies have indicated that this increased steric hindrance in ortho-substituted derivatives can lead to a 20-30% decrease in the rate of ring-opening reactions compared to their para-substituted counterparts. researchgate.net

Comparison with [[ortho-(allyloxy)phenoxy]methyl]oxirane: A comparison with the closely related [[ortho-(allyloxy)phenoxy]methyl]oxirane reveals the impact of the linking group. The latter compound has an additional oxygen atom in the chain (an allyloxy group instead of an allyl group). This structural difference results in increased molecular flexibility and altered electronic properties due to the additional ether linkage, which can in turn affect its reactivity patterns compared to this compound. researchgate.net

Polymerization Studies of O Allylphenoxy Methyl Oxirane

Homopolymerization of ((o-Allylphenoxy)methyl)oxirane

The homopolymerization of this compound primarily proceeds via the ring-opening of the strained epoxide ring, leading to the formation of a linear polyether. This process leaves the o-allylphenoxy group as a repeating side chain. The presence of the allyl group within this side chain offers a site for subsequent cross-linking or functionalization, making the resulting polymer a versatile platform for advanced material design. While the allyl group itself can undergo radical polymerization, the creation of high molecular weight polyethers is typically achieved through the selective polymerization of the oxirane moiety wikipedia.org.

Ring-Opening Polymerization Mechanisms

The principal driving force for the polymerization of oxiranes is the relief of ring strain inherent in the three-membered ether ring, which makes the process thermodynamically favorable youtube.com. The polymerization can be initiated through different mechanisms, primarily anionic or cationic pathways, depending on the initiator used youtube.com.

In an anionic ring-opening polymerization (AROP) , a nucleophilic initiator attacks one of the electrophilic carbon atoms of the oxirane ring. This results in the opening of the ring and the formation of an alkoxide, which then acts as the new nucleophilic propagating center. This process continues with the sequential addition of monomer units to the growing polymer chain nih.gov.

In a cationic ring-opening polymerization (CROP) , an electrophilic initiator, typically a protonic acid or Lewis acid, activates the oxygen atom of the oxirane ring. This activation makes the ring more susceptible to nucleophilic attack by another monomer molecule. The propagation then occurs from a resulting cationic active center at the end of the polymer chain youtube.comresearchgate.net.

The choice between these mechanisms is critical as it influences the control over the polymerization process, the structure of the resulting polymer, and the potential for side reactions.

Controlled Polymerization Techniques

Achieving control over the polymerization process is essential for synthesizing polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity). For glycidyl (B131873) ether monomers, several controlled or "living" polymerization techniques have been developed, where chain-termination and chain-transfer reactions are largely suppressed nih.govnih.gov.

AROP is a highly effective method for the controlled polymerization of functional epoxides like glycidyl ethers. The use of specific initiators allows for a living process, where the polymer chains grow at a constant rate until all the monomer is consumed.

Key initiating systems include:

Alkali Metal Alkoxides: Initiators such as potassium naphthalenide can be used to generate potassium alkoxide initiators in situ. These have been shown to facilitate the controlled polymerization of Allyl Glycidyl Ether (AGE), a close analog of this compound, under both neat and solution conditions nih.govnih.gov.

Metal-Free Organocatalysts: To avoid metal contamination in the final polymer, metal-free initiating systems have been developed. Tetra-n-butylammonium acetate (B1210297) (Bu4NOAc), for example, has been used for the controlled ROP of glycidyl phenyl ether, yielding well-defined polymers researchgate.net. Phosphazene bases, such as t-Bu-P4, are also powerful organocatalysts for the AROP of various substituted epoxides, enabling the synthesis of complex polymer architectures semanticscholar.org.

Onium Salt/Lewis Acid Systems: Combinations like tetraoctylammonium bromide with triisobutylaluminum (B85569) can activate the monomer, allowing for fast and controlled anionic polymerization of glycidyl ethers even at lower temperatures researchgate.net.

Catalytic approaches, particularly using organocatalysts, have emerged as a powerful tool for the selective and controlled ROP of epoxides. These methods often offer high efficiency and functional group tolerance. A recent study demonstrated that a two-component organocatalyst could achieve strict epoxy-selective ROP of a silyl-functionalized glycidyl ether, leaving the base-sensitive silyl (B83357) ether groups fully intact nih.gov. This high degree of chemoselectivity is crucial for complex monomers like this compound, ensuring the allyl group is preserved during the polymerization of the epoxide ring. Additionally, certain organometallic complexes have been employed for the controlled ring-opening copolymerization of epoxides with other monomers, further highlighting the versatility of catalytic systems ox.ac.uk.

Control of Molecular Weight and Polydispersity

A key advantage of controlled polymerization techniques is the ability to precisely manage the molecular weight (MW) and polydispersity index (PDI) of the resulting polymer. In a living polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the mass of the monomer consumed to the moles of the initiator used.

Studies on the analogous monomer, Allyl Glycidyl Ether (AGE), have demonstrated excellent control. Using potassium alkoxide initiators, poly(allyl glycidyl ether) with molar masses ranging from 10,000 to 100,000 g/mol (10-100 kg/mol ) have been synthesized nih.govnih.gov. These polymers consistently exhibit low polydispersity indices (PDI = Mw/Mn), typically between 1.05 and 1.33, which is indicative of a well-controlled process with uniform chain growth nih.govnih.gov. Similarly, metal-free AROP systems have proven effective in producing poly(glycidyl phenyl ether) with a narrow molecular weight distribution researchgate.net. This high level of control is presumed to be achievable for this compound using similar controlled polymerization methodologies.

Table 1: Polymerization Control for Allyl Glycidyl Ether (AGE) via AROP Data for the structural analog Allyl Glycidyl Ether (AGE)

| Initiator System | Target Mn ( kg/mol ) | Observed Mn ( kg/mol ) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|

| Potassium Alkoxide | 10 - 100 | Determined by stoichiometry | 1.05 - 1.33 | nih.gov, nih.gov |

Impact of Polymerization Conditions on Polymer Microstructure

The conditions under which polymerization is conducted have a significant impact on the final polymer microstructure, particularly on the integrity of the pendant allyl groups.

Temperature is a critical parameter. In the anionic polymerization of Allyl Glycidyl Ether (AGE), the reaction temperature directly influences the prevalence of a key side reaction: the isomerization of the pendant allyl group (–CH₂–CH=CH₂) into a cis-prop-1-enyl ether group (–O–CH=CH–CH₃) nih.govnih.gov. This isomerization was found to increase with higher polymerization temperatures. However, by maintaining the reaction temperature below 40°C, this side reaction can be effectively eliminated, yielding a polymer with fully intact allyl functionalities nih.govnih.gov. This finding is crucial for applications that rely on the subsequent reaction of these allyl groups.

Table 2: Effect of Temperature on Allyl Group Isomerization in Poly(allyl glycidyl ether) Data for the structural analog Allyl Glycidyl Ether (AGE)

| Polymerization Temperature (°C) | Degree of Allyl Isomerization (%) | Reference |

|---|---|---|

| < 40 | ~0 | nih.gov, nih.gov |

The choice of the initiator and solvent system also plays a role. Certain initiators can promote chain transfer reactions, where a proton is abstracted from the allylic position of the monomer. This terminates one polymer chain and initiates a new one, leading to a loss of control over molecular weight and a broadening of the polydispersity nih.gov. Therefore, selecting a robust initiating system that favors propagation over side reactions is essential for achieving a well-defined polymer microstructure.

Copolymerization of this compound with Other Monomers

This compound, an oxirane functionalized with an allyl group, is a versatile monomer for copolymerization. Its reactivity is primarily dictated by the strained oxirane ring, which is susceptible to ring-opening polymerization, while the allyl group is typically preserved for post-polymerization modifications like crosslinking. The copolymerization of this monomer, often generalized under the broader category of allyl glycidyl ether (AGE), has been explored through various strategies to create polymers with tailored architectures and properties.

Block Copolymerization Strategies

Block copolymers featuring segments derived from this compound are synthesized to combine the distinct properties of different polymer chains into a single macromolecule. A common strategy for creating these block structures is sequential anionic ring-opening polymerization (AROP). In this process, after the polymerization of the first monomer is complete, a second monomer is introduced to the living polymer chains to grow the next block.

Another approach to forming block sequences occurs in copolymerizations where one monomer is consumed much faster than the other. For instance, in certain anionic copolymerizations of oxiranes, once the more reactive or higher-concentration monomer is depleted, the polymerization of the remaining monomer continues, effectively forming a block sequence at the end of the copolymer chain. nih.gov

The choice of catalyst is critical in controlling the block copolymer synthesis. Dimetalcyanide (DMC) catalysts have shown high efficiency and activity in the alkoxylation of alcohols, a reaction analogous to the ring-opening polymerization of oxiranes. researchgate.net Compared to conventional alkaline catalysts like potassium hydroxide (B78521) (KOH), DMC catalysts exhibit higher kinetic activity and result in polymers with a narrower distribution of molecular weights, which is advantageous for creating well-defined block copolymers. researchgate.net

Statistical Copolymerization

Statistical copolymers, where monomer units are arranged randomly along the polymer chain, are formed when the reactivity ratios of the comonomers are close to one. wikipedia.org In the case of this compound, its copolymerization with other oxiranes can lead to statistical distributions depending on the specific comonomer and the polymerization conditions.

The radical statistical copolymerization of other vinyl monomers has been successfully achieved using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov While the allyl group of this compound can participate in radical polymerization, the primary method for its copolymerization is through the ring-opening of the oxirane moiety. In anionic ring-opening copolymerization, if the monomers have similar reactivities, a statistical or random copolymer is formed. wikipedia.org For example, the copolymerization of styrene (B11656) and butadiene, with reactivity ratios of 0.8 and 1.4 respectively, tends to produce random copolymers. wolfram.com The precise monomer sequence distribution in copolymers of this compound would similarly depend on its reactivity relative to the comonomer under the chosen polymerization conditions.

Quasi-Alternating Copolymerization

Recent studies have demonstrated the synthesis of quasi-alternating copolymers of oxiranes. nih.gov Specifically, the oxyanionic ring-opening copolymerization of propylene (B89431) oxide (PO) and allyl glycidyl ether (AGE), a close structural analog of this compound, has been achieved using a benign catalytic system. researchgate.net This system consists of potassium acetate (KOAc) complexed by 18-crown-6 (B118740) ether (18C6) and uses benzyl (B1604629) alcohol (BnOH) as an initiator. researchgate.net

This method allows for the synthesis of well-defined polyethers at room temperature and under solvent-free conditions, yielding copolymers with varied comonomer content and low dispersity values (ĐM < 1.20). nih.govresearchgate.net Kinetic analyses of this process confirmed its controlled nature. researchgate.net The determination of reactivity ratios in this system revealed a profile indicative of quasi-alternating copolymerization. nih.govresearchgate.net This behavior is distinct from the formation of block or gradient copolymers and points to a specific sequence incorporation where the monomers tend to add to the polymer chain in an alternating fashion. nih.govresearchgate.net

Table 1: Catalytic System for Quasi-Alternating Copolymerization of PO and AGE

| Component | Function |

|---|---|

| Propylene Oxide (PO) | Monomer 1 |

| Allyl Glycidyl Ether (AGE) | Monomer 2 |

| Potassium Acetate (KOAc) / 18-crown-6 ether (18C6) | Catalytic Complex |

This table summarizes the components used in the 18C6/KOAc-mediated oxyanionic copolymerization to achieve quasi-alternating structures. researchgate.net

Reactivity Ratios in Copolymerization

The Mayo-Lewis equation describes the distribution of monomers in a copolymer based on their concentrations and reactivity ratios (r₁ and r₂). wikipedia.org The reactivity ratio is the ratio of the rate constant for a reactive polymer chain end adding a monomer of its own species to the rate constant for it adding the other monomer. wikipedia.org

The structure of the final copolymer is highly dependent on these values:

r₁ > 1 and r₂ < 1 : Monomer 1 is more reactive than monomer 2 with both types of propagating chain ends.

r₁ ≈ r₂ ≈ 1 : Random or statistical copolymerization occurs. wikipedia.org

r₁ ≈ r₂ ≈ 0 : Alternating copolymerization is favored. wikipedia.org

r₁ > 1 and r₂ > 1 : A tendency towards homopolymerization of both monomers, potentially leading to block copolymers. wikipedia.org

In the anionic ring-opening copolymerization of ethylene (B1197577) oxide (EO) and allyl glycidyl ether (AGE) initiated by potassium benzoxide, the reactivity ratios were determined to be r_AGE = 1.31 ± 0.26 and r_EO = 0.54 ± 0.03 . nih.gov These values indicate that an AGE-terminated active center prefers to add another AGE monomer, while an EO-terminated active center also preferentially adds an AGE monomer over an EO monomer. This suggests that AGE is more reactive than EO under these conditions. nih.gov

Table 2: Reactivity Ratios for Anionic Copolymerization of Oxiranes

| Monomer 1 | Monomer 2 | r₁ | r₂ | Copolymer Type Tendency |

|---|---|---|---|---|

| Allyl Glycidyl Ether (AGE) | Ethylene Oxide (EO) | 1.31 | 0.54 | Gradient/Blocky |

| Ethylene Oxide (EO) | Propylene Oxide (PO) | 3.4 | 0.30 | Soft Gradient |

This table presents experimentally determined reactivity ratios for various oxirane copolymerization systems, providing insight into the resulting copolymer microstructures. nih.govuni-stuttgart.de

Crosslinking Mechanisms in Polymer Systems

Polymers derived from this compound possess pendant allyl groups and a polyether backbone, offering multiple pathways for crosslinking. However, a primary and widely utilized method for creating robust thermoset networks from epoxy-functional polymers is through reaction with amine curing agents.

Epoxy-Amine Network Formation

The formation of a crosslinked network via the reaction of epoxides and amines is a step-growth polymerization process fundamental to the curing of epoxy resins. nih.gov The mechanism involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbon atom of the oxirane ring, leading to ring-opening. nih.govnih.gov

The process occurs in distinct steps:

Primary Amine Reaction : A primary amine (R-NH₂) reacts with an epoxide ring to form a secondary amine and a hydroxyl group. nih.gov

Secondary Amine Reaction : The newly formed secondary amine can then react with another epoxide ring, generating a tertiary amine and an additional hydroxyl group. nih.gov

This sequence of reactions creates a three-dimensional, covalently bonded network. researchgate.net The reaction is exothermic, and the heat released can influence the rate and extent of the cure. nih.gov The kinetics of the network formation are dependent on several factors, including the structure of the epoxy and amine, their stoichiometry, and the curing temperature. nih.gov At lower temperatures, the formation of secondary amines may proceed to completion before they are significantly converted to tertiary amines, whereas at higher temperatures, both reactions can occur concurrently from the initial stages of curing. nih.gov

The evolution of the network can be monitored by tracking the concentration of different functional groups. For example, near-infrared (NIR) spectroscopy can be used to follow the consumption of epoxide and primary amine groups, as well as the formation of secondary and tertiary amines throughout the curing process. nih.gov

Table 3: Chemical Reactions in Epoxy-Amine Curing

| Reactants | Products | Reaction Stage |

|---|---|---|

| Epoxide + Primary Amine | Secondary Amine + Hydroxyl Group | Step 1 |

| Epoxide + Secondary Amine | Tertiary Amine + Hydroxyl Group | Step 2 |

This table outlines the primary chemical reactions that contribute to the formation of a crosslinked network during the curing of an epoxy resin with an amine hardener. nih.gov

Co-reaction of Allyl and Maleimide (B117702) Groups (Alder-ene Reaction)

The thermal co-reaction of this compound with maleimide-functional compounds represents a sophisticated approach to creating complex polymer networks. This process leverages the reactivity of the pendant allyl group on the phenoxy ring, which can engage with the electron-deficient double bond of a maleimide molecule through a pericyclic reaction known as the Alder-ene reaction. This reaction is a powerful tool in polymer chemistry for forming carbon-carbon bonds and achieving cross-linking without the need for radical initiators or catalysts, relying instead on thermal activation.

The Alder-ene reaction, in this context, involves the transfer of an allylic hydrogen from the allyl group of this compound to the maleimide, coupled with the formation of a new sigma bond between the two molecules. This process results in the formation of a succinimide-substituted alkenylphenol ether structure. A key characteristic of this reaction is that it can proceed at moderately elevated temperatures.

Detailed research into analogous systems, such as the co-reaction of allyl-functional novolac resins with maleimides, reveals that the curing process often occurs in two distinct thermal stages. tandfonline.com The initial stage, occurring at lower temperatures, is characterized by the Alder-ene reaction. As the temperature is further increased, a subsequent cross-linking reaction, typically a Diels-Alder cycloaddition, can take place between the newly formed ene-adducts and additional maleimide molecules, or through other reactive pathways. tandfonline.com This two-stage curing mechanism allows for a controlled development of the polymer network architecture. tandfonline.com

The kinetics of the Alder-ene reaction are significantly influenced by the concentration of the maleimide reactant. Studies on similar one-component allyl-maleimide resins have shown that increasing the maleimide content can decrease the activation energy for the ene reaction, thereby facilitating the initial curing step at lower temperatures. tandfonline.com This is attributed to the increased proximity of the reactive groups, which favors the reaction kinetics. tandfonline.com

While specific kinetic data for the direct co-reaction of this compound and a simple maleimide is not extensively documented in publicly available literature, the behavior of structurally similar systems provides valuable insights. For instance, studies on novolac resins containing both allyl and maleimide functionalities have been used to determine the kinetic parameters of the curing process, as detailed in the following table. These findings are instrumental in understanding the potential reactivity of the allyl group in this compound with maleimides.

Detailed Research Findings

The thermal curing process involving the co-reaction of allyl and maleimide groups has been investigated using techniques such as Differential Scanning Calorimetry (DSC) and rheometry. tandfonline.com These analyses have identified a two-stage curing pattern in resins that contain both functionalities. tandfonline.com

The first stage, which is attributed to the Alder-ene reaction, is typically observed as a broad exotherm at temperatures in the range of 50-150 °C. tandfonline.com This is followed by a second exothermic event at higher temperatures, around 180-275 °C, which corresponds to Diels-Alder and other cross-linking reactions. tandfonline.com The ene reaction is understood to proceed via an intramolecular or intermolecular pathway, with the former being kinetically favored when both reactive groups are present on the same molecule. tandfonline.com

The activation energy (Ea) for the ene reaction has been observed to decrease with a higher concentration of maleimide groups, indicating that the reaction is largely controlled by the maleimide content. tandfonline.com Conversely, the activation energy for the subsequent Diels-Alder reaction appears to be less affected by the maleimide concentration. tandfonline.com As the conversion progresses, the reaction kinetics can transition from being chemically controlled to diffusion-controlled, particularly beyond 50% conversion. tandfonline.com

The following interactive data table presents kinetic parameters for the curing of different compositions of an analogous allyl-maleimide resin system, which can be considered representative of the reactions involving the allyl group of this compound.

Table 1: Kinetic Parameters of Curing for Different Allyl-Maleimide Resin Compositions tandfonline.com (Data from an analogous allyl-novolac-maleimide resin system)

| Resin Composition (Allyl:Maleimide Ratio) | Reaction Stage | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 80°C (s⁻¹) | Rate Constant (k) at 180°C (s⁻¹) |

| AMN-1 (High Allyl) | Ene | 75 | 1.2 x 10⁶ | 1.5 x 10⁻³ | 0.12 |

| Diels-Alder | 110 | 2.5 x 10⁷ | - | 3.2 x 10⁻³ | |

| AMN-2 (Medium Ratio) | Ene | 70 | 8.0 x 10⁵ | 2.0 x 10⁻³ | 0.15 |

| Diels-Alder | 115 | 1.1 x 10⁸ | - | 3.5 x 10⁻³ | |

| AMN-3 (High Maleimide) | Ene | 65 | 5.0 x 10⁵ | 2.8 x 10⁻³ | 0.20 |

| Diels-Alder | 120 | 4.5 x 10⁸ | - | 3.8 x 10⁻³ |

Functionalization Strategies for O Allylphenoxy Methyl Oxirane and Its Polymers

Epoxide Functionalization for Diverse Applications

The strained three-membered ring of the epoxide group in ((o-Allylphenoxy)methyl)oxirane makes it susceptible to nucleophilic attack, a characteristic that is extensively utilized for the introduction of a wide array of functional moieties. This reactivity can be harnessed both before and after polymerization, offering a powerful tool for creating materials with specific functionalities.

Post-polymerization modification via nucleophilic ring-opening of the epoxide groups is a common and effective strategy to functionalize polymers of this compound. rsc.org This approach allows for the creation of a library of polymers with different functionalities from a single parent polymer. The reaction of the pendant epoxide groups with various nucleophiles leads to the formation of a β-substituted alcohol.

Common nucleophiles employed for this purpose include:

Amines: Reaction with primary or secondary amines results in the introduction of amino groups, which can impart pH-responsiveness or serve as sites for further bioconjugation.

Thiols: Thiol-epoxy reactions are another efficient method for attaching thiol-containing molecules, which can be useful for creating self-healing materials or for conjugation to biomolecules. rsc.org

Azides: The ring-opening with sodium azide (B81097) introduces an azide group, which can then participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of a wide range of molecules. rsc.org

Acids: Carboxylic acids can also open the epoxide ring, leading to the formation of ester and hydroxyl functionalities. rsc.org

The choice of nucleophile and reaction conditions can be tailored to control the degree of functionalization and the resulting polymer properties.

The covalent attachment of functional groups through the epoxide ring is a key strategy for designing polymers with specific applications. The hydroxyl group generated from the ring-opening reaction provides an additional site for subsequent modifications, further expanding the functionalization possibilities. rsc.org

For instance, the functionalization of polyethyleneimine (PEI) with 1,2-epoxybutane (B156178) has been shown to enhance CO2 desorption in temperature swing adsorption (TSA) processes by reducing the heat of CO2 adsorption. nih.govnih.gov This modification also significantly improves the long-term stability of the adsorbent by suppressing urea (B33335) formation and oxidative degradation of the amine groups. nih.govnih.gov

The table below summarizes various nucleophiles used for the ring-opening of epoxides and the resulting functional groups introduced.

| Nucleophile | Functional Group Introduced | Potential Applications |

| Amines (R-NH2, R2NH) | Amino groups (-NHR, -NR2) and hydroxyl groups (-OH) | pH-responsive materials, bioconjugation |

| Thiols (R-SH) | Thioether linkages (-S-R) and hydroxyl groups (-OH) | Self-healing materials, bioconjugation |

| Sodium Azide (NaN3) | Azide groups (-N3) and hydroxyl groups (-OH) | "Click" chemistry, bioconjugation |

| Carboxylic Acids (R-COOH) | Ester groups (-O-C(O)-R) and hydroxyl groups (-OH) | Modifying polarity, drug delivery |

| Phenol (B47542) | Phenyl ether linkages | Altering polymer properties |

Table 1: Examples of Nucleophiles for Epoxide Ring-Opening and Introduced Functionalities.

Allyl Group Functionalization in Poly(this compound) and Copolymers

The pendant allyl groups in poly(this compound) (PAGE) and its copolymers provide a second, orthogonal reactive handle for functionalization. nih.gov This allows for the introduction of additional functionalities without interfering with the polymer backbone or the groups introduced via epoxide chemistry.

One of the most widely used methods for functionalizing the allyl groups is the thiol-ene radical coupling reaction. nih.govnih.gov This "click" reaction is highly efficient, proceeds under mild conditions (often initiated by UV light or a radical initiator), and is tolerant to a wide range of functional groups. nih.govrsc.org The reaction involves the addition of a thiol (R-SH) across the allyl double bond, resulting in a stable thioether linkage. diva-portal.org

This method has been successfully used to attach a variety of molecules to PAGE, including:

Ionic groups: To create polyelectrolytes for applications such as solid polymer electrolytes. nih.govdntb.gov.ua

Biomolecules: For the development of biocompatible materials and drug delivery systems.

Hydrophilic/hydrophobic moieties: To control the amphiphilicity of the polymer. nih.govdntb.gov.ua

The thiol-ene reaction is a powerful tool for creating well-defined, functional polymers with a high degree of control over the incorporated functionality. rsc.org

Besides thiol-ene chemistry, the allyl group can undergo other transformations to introduce diverse functionalities. These include:

Epoxidation: The double bond of the allyl group can be converted to an epoxide using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). nih.govresearchgate.net This newly formed epoxide can then undergo the same nucleophilic ring-opening reactions as the original epoxide in the monomer, providing an additional site for functionalization.

Bromination: The addition of bromine across the double bond introduces vicinal dibromides, which can be further converted to other functional groups through nucleophilic substitution reactions. nih.gov

Isomerization: Under certain polymerization conditions, the allyl group can isomerize to a propenyl ether. This isomerization can be controlled by the reaction temperature. nih.gov

The following table outlines different functionalization pathways for the allyl group and their outcomes.

| Reaction | Reagents | Resulting Functional Group |

| Thiol-Ene Coupling | Thiol (R-SH), Photoinitiator/UV | Thioether (-S-R) |

| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Epoxide |

| Bromination | Bromine (Br2) | Vicinal dibromide (-CHBr-CH2Br) |

Table 2: Functionalization Reactions for the Allyl Group in Poly(this compound).

Controlled Introduction of Hydrophilic/Hydrophobic Balance

The ability to independently functionalize both the epoxide and allyl groups allows for precise control over the hydrophilic/hydrophobic balance of the resulting polymers. nih.govdntb.gov.ua This is crucial for applications where the polymer's interaction with aqueous environments is important, such as in drug delivery, coatings, and emulsifiers.

For example, starting with a hydrophobic PAGE backbone, hydrophilic moieties can be introduced through either the epoxide or the allyl group. By reacting a portion of the epoxide groups with a hydrophilic nucleophile (e.g., a short-chain polyethylene (B3416737) glycol amine) and/or a portion of the allyl groups with a hydrophilic thiol (e.g., thioglycerol), an amphiphilic copolymer can be created. The ratio of hydrophilic to hydrophobic groups can be tuned by controlling the stoichiometry of the functionalization reactions. rsc.org

This dual-functionalization approach enables the synthesis of a wide range of amphiphilic block and random copolymers with tailored properties for specific applications. nih.govdntb.gov.uaox.ac.uk

Applications in Advanced Materials Science Based on O Allylphenoxy Methyl Oxirane

Development of High-Performance Polymer Matrices

((o-Allylphenoxy)methyl)oxirane serves as a critical building block for high-performance polymer matrices due to its ability to form robust, cross-linked networks. The polymerization can proceed through two distinct mechanisms: ring-opening polymerization of the epoxide group and polymerization of the allyl group. This dual reactivity is leveraged to create materials with superior characteristics.

Thermosetting Polymers with Enhanced Properties

The synthesis of thermosetting polymers from this compound leads to materials with enhanced thermal and mechanical stability. The process typically involves a two-stage curing mechanism. Initially, the oxirane ring undergoes ring-opening polymerization, often initiated by an amine or anhydride (B1165640) hardener, to form a linear or branched polyether backbone. wikipedia.org This initial polymer can then be thermally cured, where the pendant allyl groups react to form a densely cross-linked network. This cross-linking significantly increases the material's rigidity, strength, and resistance to high temperatures.

The resulting thermosets exhibit properties desirable for demanding industrial applications. The aromatic ring in the monomer's structure contributes to increased thermal stability and stiffness, while the polyether backbone provides a degree of toughness and chemical resistance. A structurally similar compound, [[o-(allyloxy)phenoxy]methyl]oxirane, is noted to act as a crosslinking and curing agent that enhances the mechanical properties and thermal stability of polymeric materials.

Table 1: Polymerization Mechanisms and Resulting Properties

| Reactive Group | Polymerization Type | Resulting Polymer Structure | Contribution to Final Properties |

|---|---|---|---|

| Oxirane Ring | Ring-Opening Polymerization | Linear/Branched Polyether Chains | Toughness, Chemical Resistance, Adhesion |

| Allyl Group | Free-Radical or Thermal Polymerization | Cross-links between Polymer Chains | High Strength, Thermal Stability, Rigidity |

Specialty Coatings and Adhesives

The same properties that make this compound suitable for thermosetting matrices also make it an excellent component in specialty coatings and adhesives. In industrial chemistry, this compound is utilized in producing epoxy resins and adhesives due to its excellent bonding properties. The polymerization of the epoxide groups, often in the presence of a curing agent, forms strong adhesive bonds with a variety of substrates. wikipedia.org

For coatings, the resulting cross-linked polymer network provides a durable and protective layer with high resistance to chemicals, abrasion, and environmental degradation. The ability to form robust materials makes polymers derived from this compound suitable for coatings and sealants. The dual curing system allows for initial application as a liquid resin, which then hardens into a resilient solid, making it ideal for protective finishes on industrial equipment, electronics, and infrastructure.

Advanced Composite Materials

Advanced composite materials are created by combining a polymer matrix with a reinforcing material, such as carbon, glass, or aramid fibers, to achieve properties superior to either component alone. wiley.com The high-performance thermosetting polymers derived from this compound are excellent candidates for the matrix phase in such composites.

The resin's function is to bind the reinforcing fibers together, transfer load between them, and protect them from environmental damage. The strong adhesion, high mechanical strength, and thermal stability of the cured this compound-based polymer ensure a robust interface between the matrix and the fibers. This leads to composite materials that are simultaneously lightweight, strong, and durable, making them suitable for aerospace, automotive, and high-performance sporting goods applications.

Polyether Platforms for Specific Functionalities

Beyond structural applications, the ring-opening polymerization of this compound and its derivatives can be controlled to create "smart" polyether platforms with specific, tunable functionalities. nih.gov This is achieved by carefully designing the polymer architecture, often through copolymerization with other monomers.

Amphiphilic Polyethers and Micellar Structures

Amphiphilic polymers contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) segments. While the homopolymer of this compound is hydrophobic due to its aromatic ring and allyl group, it can be copolymerized with hydrophilic monomers, such as ethylene (B1197577) oxide or other short-chain alkyl glycidyl (B131873) ethers, to create amphiphilic block or statistical copolymers. nih.gov

These amphiphilic polyethers, when placed in an aqueous environment, can self-assemble into nanoscale micellar structures. The hydrophobic segments aggregate to form a core, shielded from the water by a corona of the hydrophilic segments. Research on similar poly(glycidyl ether) systems has shown that block copolymers can exhibit complex behaviors due to their ability to form micellar aggregates. rsc.org These structures have potential applications in drug delivery, where the hydrophobic core can encapsulate non-polar drugs for transport through the bloodstream.

Table 2: Design of Amphiphilic Polyethers for Micelle Formation

| Polymer Segment | Monomer Example | Property | Role in Micelle |

|---|---|---|---|

| Hydrophobic Block | This compound | Water-Repelling | Forms the core of the micelle |

| Hydrophilic Block | Ethylene Glycol / Methyl Glycidyl Ether | Water-Attracting | Forms the outer shell (corona) of the micelle |

Thermoresponsive Polyethers

Thermoresponsive polymers exhibit a change in solubility in response to temperature variations. A common type displays a Lower Critical Solution Temperature (LCST), meaning the polymer is soluble in a solvent (typically water) below the LCST but becomes insoluble and phase-separates as the temperature is raised above it. nih.govresearchgate.net

This behavior can be engineered into polyethers by carefully balancing the hydrophobic and hydrophilic components of the polymer chain. nih.gov By creating statistical copolymers of hydrophobic this compound and more hydrophilic glycidyl ether monomers (e.g., methyl glycidyl ether or ethyl glycidyl ether), the LCST of the resulting polymer can be precisely tuned. rsc.orgresearchgate.net Studies on various poly(glycidyl ether)s have demonstrated that the transition temperature can be customized by varying the monomer composition. rsc.org This "smart" behavior is highly sought after for applications in biomedical fields, such as cell sheet engineering and stimuli-responsive hydrogels, where a change in temperature can trigger a desired physical response. nih.govresearchgate.net

Table 3: Illustrative Tuning of LCST in Poly(glycidyl ether) Copolymers

| Hydrophobic Monomer Content | Hydrophilic Monomer Content | Resulting Polymer Hydrophilicity | Expected LCST |

|---|---|---|---|

| Low | High | High | High Temperature (or fully soluble) |

| Medium | Medium | Balanced | Intermediate Temperature |

| High | Low | Low | Low Temperature |

This table is illustrative, based on principles from studies on related poly(glycidyl ether) systems. rsc.orgresearchgate.net

Polymer-Supported Catalysis

The concept of polymer-supported catalysis involves immobilizing a catalyst onto a polymer backbone. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and reusability of the catalyst). Polymers can be tailored to create specific microenvironments for catalytic reactions.

Theoretically, polymers derived from this compound could serve as supports for catalysts. The allyl group offers a site for polymerization, potentially leading to a polyolefin backbone with pendant phenoxymethyl (B101242) oxirane groups. The oxirane ring, in turn, could be opened to introduce various functional groups capable of coordinating with metal catalysts. However, no specific research was identified that demonstrates the synthesis and application of poly(this compound) as a catalyst support. General research in this field has more commonly focused on robust and well-characterized polymer backbones like polystyrene and polyacrylates. kpi.ua

Emerging Applications

The dual functionality of this compound also points towards its potential use in other emerging technologies.

Alternative Electrolytes for Lithium-Ion Batteries

Solid polymer electrolytes (SPEs) are a key area of research for developing safer and more energy-dense lithium-ion batteries. nih.gov These materials, typically based on polymers like poly(ethylene oxide) (PEO), can conduct lithium ions while preventing short circuits. nih.gov The ether linkages in the phenoxymethyl portion of this compound could theoretically contribute to lithium-ion solvation and transport.

By polymerizing the allyl group and potentially cross-linking the resulting polymer, a solid electrolyte membrane could be formed. The oxirane ring could be further functionalized to enhance ionic conductivity or mechanical properties. Nevertheless, a review of the current literature did not reveal any studies that have synthesized or tested electrolytes based on this compound for lithium-ion battery applications. Research in this area continues to explore a wide variety of polymer architectures to achieve the desired balance of conductivity, mechanical strength, and electrochemical stability. rsc.orgornl.gov

Biosensing Applications via Epoxide Conjugation

The development of sensitive and selective biosensors is crucial for diagnostics and environmental monitoring. mdpi.com The functionalization of sensor surfaces with biorecognition elements (e.g., enzymes, antibodies, DNA) is a critical step in biosensor fabrication. The epoxide group is a well-known reactive handle for immobilizing biomolecules onto surfaces through reactions with amine or thiol groups present in proteins and other biological molecules.

The this compound molecule, with its terminal epoxide group, could potentially be used to functionalize sensor surfaces. The allyl group could provide a means of attaching the molecule to a polymer-coated surface or for further chemical modification. However, no specific examples of this compound being used for epoxide conjugation in biosensor development were found in the surveyed literature. General strategies for biosensor functionalization often employ simpler, more readily available epoxide-containing molecules.

Carbon Dioxide Adsorbents

The capture of carbon dioxide (CO2) is a critical technology for mitigating climate change. Porous organic polymers (POPs) are a promising class of materials for CO2 adsorption due to their high surface area, tunable porosity, and chemical stability. researchgate.netmdpi.comchemistryviews.org The performance of these materials can be significantly enhanced by incorporating functional groups that have a high affinity for CO2, such as amines. rsc.org

Polymers synthesized from this compound could be envisioned as precursors for CO2 adsorbents. The polymerization of the allyl groups could lead to a porous polymer network. Subsequent opening of the oxirane rings with amine-containing molecules would introduce the necessary functional groups for CO2 capture. nih.gov This synthetic route remains theoretical, as no published research was found that describes the synthesis and evaluation of porous polymers derived from this compound for CO2 adsorption. The field of CO2 capture with porous polymers is extensive, with a wide variety of monomers and synthetic strategies being explored. researchgate.netrsc.orgrsc.org

Computational and Theoretical Investigations of O Allylphenoxy Methyl Oxirane Systems

Molecular Simulation Approaches in Polymer Systems

Molecular dynamics (MD) simulations are a cornerstone of computational polymer science, enabling the study of the physical movements of atoms and molecules over time. utk.eduyoutube.com These simulations can model the behavior of polymer systems derived from ((o-Allylphenoxy)methyl)oxirane, providing a window into their structural organization and dynamic properties.

All-atom MD simulations, where every atom is explicitly represented, can be used to study the thermomechanical properties of the resulting epoxy resins. acs.org For instance, simulations can predict key material properties such as density, glass transition temperature (Tg), and elastic modulus, and these predictions have shown good agreement with experimental data for various epoxy systems. acs.org The process involves constructing a simulation box with the monomer and any cross-linking agents, followed by a simulated curing process to form the polymer network. utk.eduresearchgate.net This allows for the investigation of how the specific chemical structure of this compound, with its flexible allyl and phenoxy groups, influences the final properties of the cross-linked polymer.

The integration of machine learning with coarse-grained simulations is an emerging strategy that can accelerate the design of new polymers by establishing monomer sequence-structure-property relationships. frontiersin.org

Table 1: Application of Molecular Simulation Techniques to Poly(this compound) Systems

| Simulation Technique | Scale | Investigated Properties | Relevance to this compound Polymer |

| All-Atom Molecular Dynamics (MD) | Atomistic (~10⁻⁹ m, ns-µs) | Density, Glass Transition Temperature (Tg), Elastic Moduli, Thermal Expansion, Local Chain Dynamics. acs.orgresearchgate.net | Predicts fundamental thermomechanical properties of the resulting epoxy resin. Elucidates how the allyl and phenoxy side groups affect local polymer structure and motion. researchgate.net |

| Coarse-Grained Molecular Dynamics (CG-MD) | Mesoscopic (~10⁻⁶ m, µs-ms) | Polymer Self-Assembly, Nanoparticle Formation, Phase Behavior, Entanglement Dynamics. acs.orgresearchgate.netbohrium.com | Models large-scale morphology, such as the organization of polymer chains and the formation of domains, which dictates macroscopic material performance. nih.gov |

| Reactive Molecular Dynamics (ReaxFF) | Atomistic (with bond breaking/formation) | Curing Process, Cross-linking Density, Mechanical Failure, Chemical Degradation. acs.org | Simulates the chemical reactions of polymerization and cross-linking, providing insights into network formation and predicting material strength and failure points. |

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are indispensable for investigating the electronic structure of molecules and mapping out the energetic pathways of chemical reactions. nih.govresearchgate.netresearchgate.net These methods are crucial for understanding the reactivity of the epoxide and allyl functional groups within the this compound monomer.

The primary reaction of interest is the ring-opening of the strained oxirane ring, which is highly susceptible to nucleophilic attack. rsc.orgnih.gov Quantum mechanical calculations can model this process in detail. For example, studies on similar epoxides show that the reaction mechanism (SN1-like vs. SN2) and the associated energy barriers are highly dependent on the reaction conditions (acidic vs. basic) and the nature of the nucleophile. researchgate.netresearchgate.netresearchgate.net By calculating the energies of reactants, products, and intermediate states, a comprehensive energy profile for the reaction can be constructed. researchgate.net This allows for the determination of whether a proposed reaction pathway is thermodynamically favorable and kinetically accessible.

For this compound, DFT calculations can be used to study:

The ring-opening polymerization initiated by nucleophiles or electrophiles.

The reaction of the allyl group, such as in free-radical polymerization or other addition reactions.

The influence of the phenoxy substituent on the reactivity of both the epoxide and allyl groups.

A key aspect of understanding reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along a reaction coordinate. youtube.comyoutube.com The energy difference between the reactants and the transition state is the activation energy (or activation barrier), which determines the reaction rate.

Quantum chemical methods are used to locate the precise geometry of the transition state and calculate its energy. youtube.com Techniques like Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods can identify the minimum energy path between reactants and products, revealing the transition state structure. youtube.com For the ring-opening of this compound, calculations can determine the activation barriers for nucleophilic attack at either of the two carbons of the epoxide ring. researchgate.net This analysis is critical for predicting which reaction pathway is faster. For example, DFT calculations on other epoxidation reactions have been used to calculate the transition states and energy distributions for competing reaction pathways. nih.gov Similarly, combining ab initio calculations with reactive molecular dynamics can provide the activation free energy (ΔG‡) needed to model polymerization processes. nih.govacs.org

Table 2: Hypothetical DFT-Calculated Activation Barriers for Ring-Opening of this compound